2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that include steps such as alkylation, halogenation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. The industrial methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
The compound “2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
The compound “2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of “2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, modulating their activity and influencing biochemical processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one” include:
CID 63015: Known for its structural similarity and comparable reactivity.
CID 63014: A salt mixture that shares functional characteristics with “this compound”.
Uniqueness
What sets “this compound” apart from its similar compounds is its unique combination of functional groups and its specific reactivity profile. This uniqueness makes it a valuable compound for targeted research and specialized applications, offering distinct advantages in terms of selectivity and efficacy.
Properties
IUPAC Name |
2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-9-11(7-10-5-3-2-4-6-10)14(25)23(22-9)15-20-12(16(17,18)19)8-13(24)21-15/h2-6,8,22H,7H2,1H3,(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCBWERCLSTCQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=O)C=C(N2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC(=O)C=C(N2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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